[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-nitrophenyl)methanone
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Overview
Description
2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL is a complex organic compound that features a nitrobenzoyl group, a trifluoromethyl group, and a cyclohepta[c]pyrazol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL typically involves multi-step organic reactions. Common steps may include:
Formation of the Cyclohepta[c]pyrazol Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitrobenzoyl Group: This step may involve nitration reactions followed by acylation.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the nitrobenzoyl group.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
Aminobenzoyl Derivatives: From reduction of the nitro group.
Substituted Cyclohepta[c]pyrazol Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as intermediates in the synthesis of other complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology and Medicine
Drug Development: Investigated for potential pharmacological activities.
Biological Probes: Used in studies to understand biological pathways.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-NITROBENZOYL)-3-(METHYL)-CYCLOHEPTA[C]PYRAZOL-3-OL: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(4-AMINOBENZOYL)-3-(TRIFLUOROMETHYL)-CYCLOHEPTA[C]PYRAZOL-3-OL: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both the nitrobenzoyl and trifluoromethyl groups in 2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL may confer unique chemical properties, such as increased reactivity or specific binding affinities, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H16F3N3O4 |
---|---|
Molecular Weight |
371.31 g/mol |
IUPAC Name |
[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H16F3N3O4/c17-16(18,19)15(24)12-4-2-1-3-5-13(12)20-21(15)14(23)10-6-8-11(9-7-10)22(25)26/h6-9,12,24H,1-5H2 |
InChI Key |
GWDSQZGEBXJMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(=NN(C2(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
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